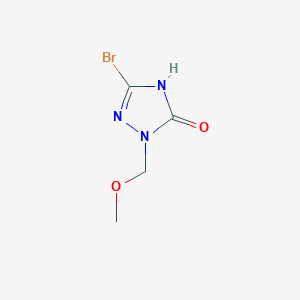![molecular formula C15H16N4O2 B1384407 4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol CAS No. 1012344-09-0](/img/structure/B1384407.png)
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has been discovered that 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.32 . The IUPAC name is 4- (6- ( (3-hydroxypropyl)amino)imidazo [1,2-b]pyridazin-3-yl)phenol .Applications De Recherche Scientifique
It’s possible that this compound is being used in a variety of scientific fields, and the methods of application or experimental procedures would likely vary depending on the specific field and research objectives. The results or outcomes obtained would also depend on the specific experiments conducted.
- HPIP could potentially be used in the field of lithium battery technology .
- It might be used in the development of high voltage spinel cathode LiNi0.5Mn1.5O4 (LNMO), which offers higher energy density and competitive cost compared to traditional cathodes in lithium-ion batteries .
- The methods of application or experimental procedures would likely involve the use of HPIP in the manufacturing process of the cathode material .
- The outcomes could include increased energy density and reduced cost of lithium-ion batteries .
- HPIP could potentially be used in the field of photocatalytic technology .
- It might be used in the development of photocatalysts, which are materials that absorb light and use the energy to drive chemical reactions .
- The methods of application or experimental procedures would likely involve the use of HPIP in the synthesis of photocatalysts .
- The outcomes could include the development of more efficient photocatalysts, which could be used in a variety of applications such as water purification and solar energy conversion .
Lithium Battery Technology
Photocatalytic Technology
- HPIP could potentially be used in the field of biological systems .
- It might be used in the development of imidazolium salts, which have found widespread utility as ionic liquids .
- The methods of application or experimental procedures would likely involve the use of HPIP in the synthesis of imidazolium salts .
- The outcomes could include the development of more efficient imidazolium salts, which could be used in a variety of bio-applications such as antitumor, antimicrobial, antioxidant, and bioengineering applications .
- HPIP could potentially be used in the field of additive manufacturing (AM) .
- It might be used in the development of objects in lesser time and complications in comparison with conventional techniques .
- The methods of application or experimental procedures would likely involve the use of HPIP in the manufacturing process of the objects .
- The outcomes could include the development of more efficient manufacturing processes, which could be used in a variety of applications such as aerospace, repair, automobile, healthcare, retail, etc .
Biological Applications
Additive Manufacturing
Propriétés
IUPAC Name |
4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-9-1-8-16-14-6-7-15-17-10-13(19(15)18-14)11-2-4-12(21)5-3-11/h2-7,10,20-21H,1,8-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXVNSVKNGZIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3N2N=C(C=C3)NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384326.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)



![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)

![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
